![molecular formula C13H13N5O2 B2814291 5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-53-5](/img/structure/B2814291.png)
5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazole and pyrimidine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor. This step often involves cyclization reactions facilitated by catalysts such as Lewis acids or bases.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring. This can be achieved through carboxylation reactions using reagents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid serves as a versatile building block for the synthesis of more
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-17-7-9(6-14-17)10-4-11(13(19)20)18-12(16-10)8(2)5-15-18/h4-7H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODLWKHZUPTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C=NN3C(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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